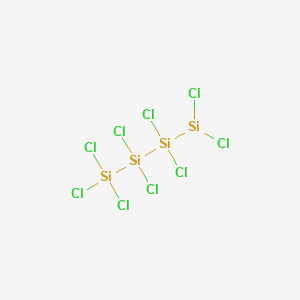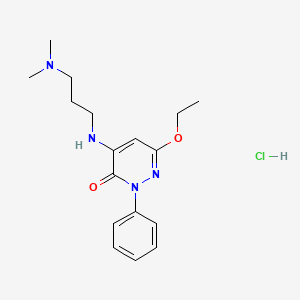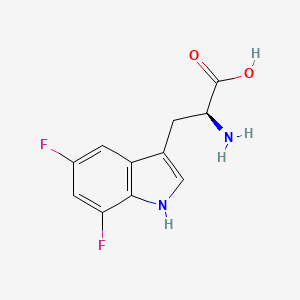
5,7-Difluoro-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-L-tryptophan: is a fluorinated derivative of the essential amino acid tryptophanFluorinated amino acids, including this compound, are known for their unique properties, such as increased protein stability and altered enzyme kinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-L-tryptophan typically involves the biotransformation of serine and a substituted indole using tryptophan synthase. For instance, a solution of 5,6-difluoro-1H-indole in methanol is added to a reaction buffer containing serine and tryptophan synthase cell lysate . This method allows for the efficient production of fluorinated tryptophan derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the enzymatic synthesis approach mentioned above can be scaled up for larger production. The use of biocatalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Difluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated tryptophan derivatives, which can be used in further chemical and biological studies .
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Biology: The compound is incorporated into proteins to study their structure and function using techniques like NMR spectroscopy.
Medicine: Fluorinated amino acids, including this compound, are explored for their potential in developing therapeutic proteins and vaccines.
Industry: The compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and other bioactive molecules
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-L-tryptophan involves its incorporation into proteins, where it can alter their stability and function. The fluorine atoms in the compound form strong covalent bonds with carbon, impacting neighboring groups and enhancing protein folds’ stability. This makes it a valuable tool for studying enzyme kinetics and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluorotryptophan
- 6-Fluorotryptophan
- 7-Fluorotryptophan
Comparison: 5,7-Difluoro-L-tryptophan is unique due to the presence of two fluorine atoms at positions 5 and 7 on the indole ring. This dual fluorination enhances its stability and reactivity compared to other fluorinated tryptophan derivatives. The compound’s unique properties make it a valuable tool for studying protein structure and function, as well as for developing therapeutic proteins .
Eigenschaften
CAS-Nummer |
53314-96-8 |
|---|---|
Molekularformel |
C11H10F2N2O2 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5,7-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-6-2-7-5(1-9(14)11(16)17)4-15-10(7)8(13)3-6/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
CGUGQOKZDNVVIL-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(C=C(C2=C1C(=CN2)C[C@@H](C(=O)O)N)F)F |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(C(=O)O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


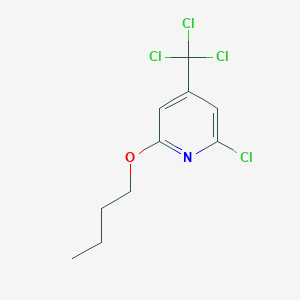
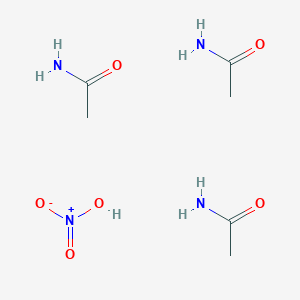
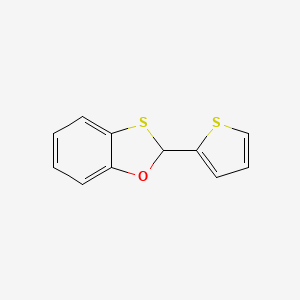
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
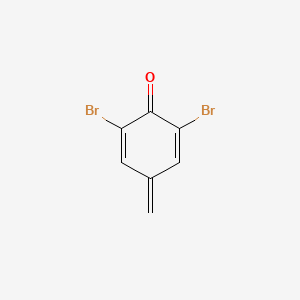
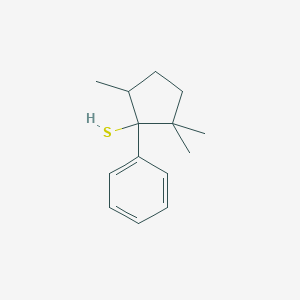


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
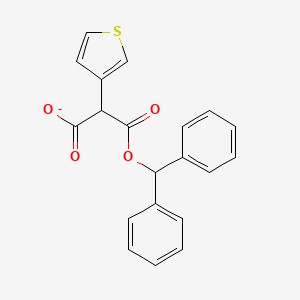
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

